

Azido-PEG4-tetra-Ac-beta-D-glucose molecular weight and formula

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Compound of Interest

Compound Name: Azido-PEG4-tetra-Ac-beta-D-glucose

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Technical Guide: Azido-PEG4-tetra-Ac-beta-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Azido-PEG4-tetra-Ac-beta-D-glucose**, a heterobifunctional linker molecule integral to advanced bioconjugation and drug delivery systems. This document outlines its chemical properties, a generalized experimental workflow for its application, and its role in modern biochemical research.

Core Molecular Data

Azido-PEG4-tetra-Ac-beta-D-glucose is a chemical compound featuring an azide group, a polyethylene glycol (PEG) chain, and a tetra-acetylated beta-D-glucose moiety.^[1] These components confer specific functionalities, making it a versatile tool in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).^[1]
^[2]

Property	Value
Chemical Formula	C22H35N3O13[1][3]
Molecular Weight	549.53 g/mol [1][3]
CAS Number	153252-44-9[1][3]

Application in Bioconjugation

The primary utility of **Azido-PEG4-tetra-Ac-beta-D-glucose** lies in its ability to link different molecular entities through "click chemistry". The terminal azide group allows for a highly efficient and specific reaction with alkyne-containing molecules in the presence of a copper catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1][2] The PEG4 spacer enhances solubility and reduces steric hindrance, while the protected glucose unit can be used for targeting specific glucose transporters on cell surfaces.[1]

Experimental Workflow: Bioconjugation via Click Chemistry

The following section details a generalized protocol for the use of **Azido-PEG4-tetra-Ac-beta-D-glucose** in a bioconjugation reaction, specifically the linkage of an alkyne-modified protein to a molecule of interest.

Objective: To conjugate an alkyne-modified protein with **Azido-PEG4-tetra-Ac-beta-D-glucose**.

Materials:

- Alkyne-modified protein
- Azido-PEG4-tetra-Ac-beta-D-glucose**
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate

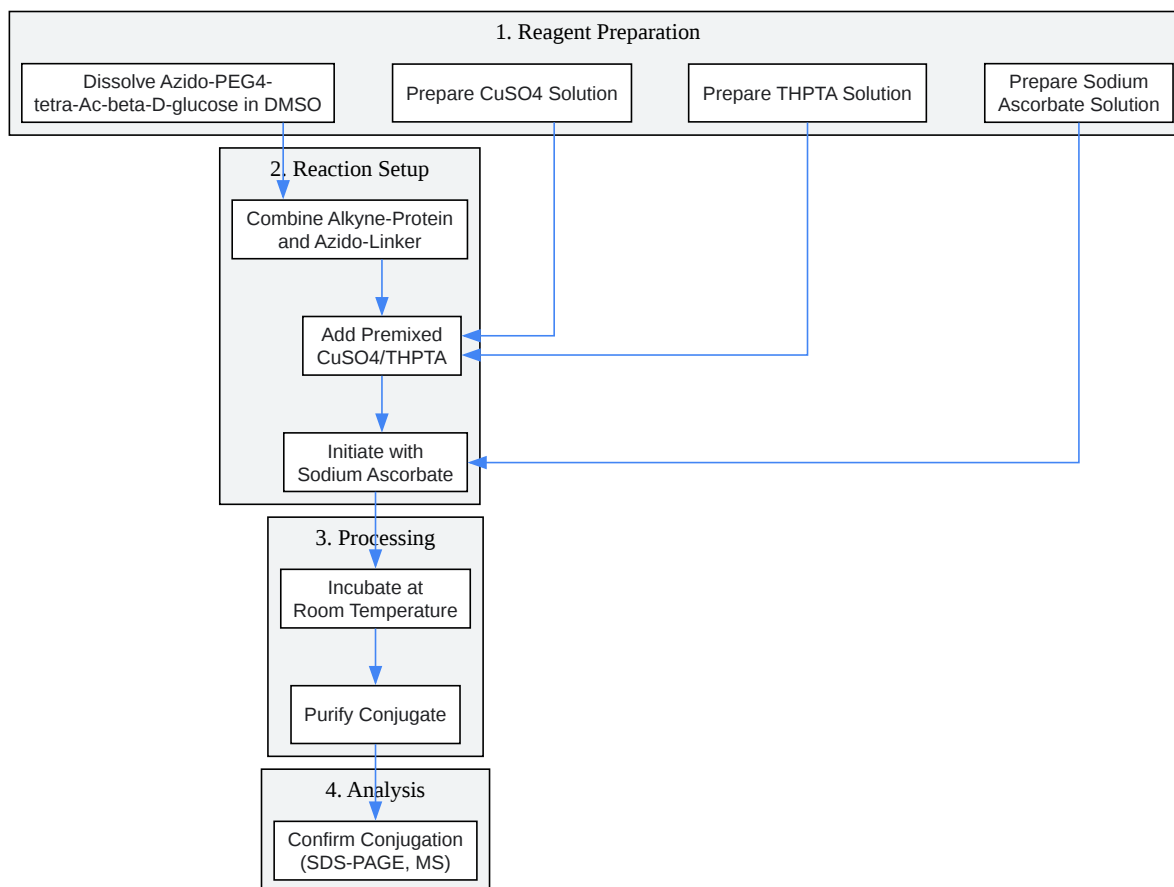
- Tris(3-hydroxypropyltriazolymethyl)amine (THPTA)
- Phosphate-buffered saline (PBS)
- DMSO (for dissolving the linker)

Protocol:

- Reagent Preparation:
 - Dissolve **Azido-PEG4-tetra-Ac-beta-D-glucose** in DMSO to create a stock solution (e.g., 10 mM).
 - Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).
 - Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).
 - Prepare a stock solution of THPTA in water (e.g., 50 mM).
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein in PBS.
 - To this, add the **Azido-PEG4-tetra-Ac-beta-D-glucose** solution to the desired final concentration.
 - Premix CuSO₄ and THPTA in a 1:5 molar ratio.
 - Add the CuSO₄/THPTA mixture to the reaction tube.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary depending on the specific reactants.
- Purification:

- Remove unreacted linker and catalyst components using a suitable method such as size exclusion chromatography or dialysis.
- Analysis:
 - Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or Western blotting.

Below is a diagram illustrating the logical flow of this experimental workflow.



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Caption: Experimental workflow for bioconjugation using click chemistry.

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References

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